3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Scientific Research Applications
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Chemical Biology: The compound is used in the study of protein-ligand interactions and enzyme inhibition.
Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
- However, we can explore related compounds to gain insights. For instance, the methoxy group at the 3-position of the phenyl ring in a structurally similar compound (4a) was replaced with chlorine (4b). This substitution decreased the potency against FGFR1 (fibroblast growth factor receptor 1) and cellular activity .
Target of Action
Biochemical Analysis
Biochemical Properties
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs involves binding to the receptor’s active site, thereby inhibiting its activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . These cellular effects highlight the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell proliferation and survival, leading to reduced tumor growth and increased cell death . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound is primarily metabolized by liver enzymes, which facilitate its breakdown and excretion . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further impacting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence its localization, ensuring that this compound reaches its intended sites of action . This precise localization is essential for the compound’s efficacy in modulating cellular processes and achieving therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 7-methoxy-1H-pyrrolo[3,2-b]pyridine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[3,2-b]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-b]pyridines, while coupling reactions can produce complex biaryl structures.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1H-pyrrolo[3,2-b]pyridine: Lacks the bromine substituent but shares the core structure.
3-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution pattern.
3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine: Contains an additional chlorine substituent.
Uniqueness
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in the synthesis of complex molecules with diverse pharmacological properties.
Properties
IUPAC Name |
3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGJKQZCIJWLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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